molecular formula C12H25N3O B13083417 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide

2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide

Cat. No.: B13083417
M. Wt: 227.35 g/mol
InChI Key: UGJNENWJXWXPDL-VUWPPUDQSA-N
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Description

2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide is a complex organic compound that belongs to the class of amines It features a piperidine ring, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the piperidine ring, followed by the introduction of the amino and butanamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a tool for probing biochemical pathways.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N,N-diethyl-3-methylbutanamide
  • 2-amino-3-ethyl-1-chloroheptane
  • N-methyl-1-propanamine

Uniqueness

2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide is unique due to its specific structural features, such as the presence of the piperidine ring and the butanamide group. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-8-10-6-4-5-7-15(10)3/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t10-,11?/m0/s1

InChI Key

UGJNENWJXWXPDL-VUWPPUDQSA-N

Isomeric SMILES

CC(C)C(C(=O)NC[C@@H]1CCCCN1C)N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCN1C)N

Origin of Product

United States

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